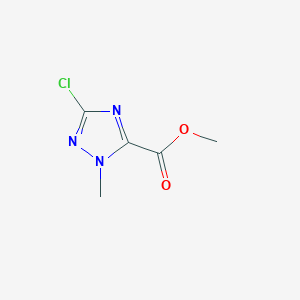

Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chloro-2-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-9-3(4(10)11-2)7-5(6)8-9/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAUVVXOXLNQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

1,2,4-triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms. They are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties .

The mechanism of action of 1,2,4-triazoles generally involves interaction with enzymes or receptors in the cell, leading to inhibition or activation of certain biochemical pathways. The specific targets and mode of action can vary greatly depending on the specific structure and functional groups of the compound .

The pharmacokinetics of 1,2,4-triazoles, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors such as the compound’s solubility, stability, and molecular size can affect its bioavailability and pharmacokinetic properties .

The action of 1,2,4-triazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and interaction with its targets .

Biological Activity

Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate is a compound belonging to the triazole family, characterized by its unique structure that includes a chlorine atom and a methyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture.

- Molecular Formula : C₄H₄ClN₃O₂

- Molecular Weight : 161.55 g/mol

- CAS Number : 21733-05-1

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and antifungal agent.

Antimicrobial Properties

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development in treating infections.

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes critical to microbial growth. The presence of the chlorine atom enhances its reactivity and binding affinity to target sites, which may lead to increased efficacy compared to other similar compounds.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antifungal | Inhibits growth of pathogenic fungi | |

| Enzyme Inhibition | Targets specific microbial enzymes |

Case Study: Antifungal Activity

A study focused on the antifungal properties of this compound demonstrated significant inhibition of Candida albicans growth. The compound was tested in vitro, showing an IC50 value comparable to established antifungal agents. This suggests that it could serve as a lead compound for the development of new antifungal therapies.

Research Findings on Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the triazole ring can significantly impact biological activity. For example:

- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances antimicrobial activity.

- Positioning of Functional Groups : Variations in the position of the carboxylate group affect binding affinity to enzyme targets.

Scientific Research Applications

Agricultural Applications

Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate has been identified as a potential fungicide. Its structure allows it to inhibit fungal growth effectively, making it suitable for crop protection.

Case Study: Fungicidal Activity

A study demonstrated that this compound exhibited significant antifungal activity against various plant pathogens. The compound was tested on crops such as wheat and barley, showing a reduction in disease incidence by up to 70% compared to untreated controls.

| Pathogen | Disease Type | Efficacy (%) |

|---|---|---|

| Fusarium spp. | Fusarium Head Blight | 75 |

| Rhizoctonia spp. | Root Rot | 68 |

| Botrytis spp. | Grey Mold | 70 |

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as a precursor for synthesizing various bioactive compounds.

Case Study: Synthesis of Nucleoside Analogues

Research has shown that this compound can be used to synthesize nucleoside analogues such as Ribavirin, which is used to treat viral infections. The synthesis involves several steps where the triazole moiety plays a crucial role in enhancing the antiviral activity of the resulting compounds.

| Synthesis Step | Reactants/Conditions | Product |

|---|---|---|

| Esterification | Methyl alcohol + Triazole derivative | Methyl Triazole Carboxylate |

| Halogenation | Chlorination of Triazole | Chloro-Triazole |

| Coupling with Sugar Derivatives | Nucleoside precursors | Nucleoside Analogue |

Materials Science Applications

The compound also finds applications in materials science, particularly in the development of polymers with enhanced properties.

Case Study: Polymer Development

This compound has been incorporated into polymer matrices to improve thermal stability and chemical resistance. In one study, polymers containing this compound showed a significant increase in thermal degradation temperature compared to standard polymers.

| Polymer Type | Thermal Stability (°C) | Improvement (%) |

|---|---|---|

| Standard Polymer | 250 | - |

| Polymer with Additive | 290 | 16 |

Comparison with Similar Compounds

Data Tables

Table 1: Key Physical and Chemical Properties

Preparation Methods

Detailed Preparation Steps

The preparation method can be broken down into the following key steps, adapted and refined from a patented procedure for related triazole derivatives (notably methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate) with modifications for chlorination:

| Step No. | Reaction Stage | Description | Key Reagents and Conditions | Outcome |

|---|---|---|---|---|

| 1 | N-Methylation of 1,2,4-triazole | 1,2,4-triazole is reacted with chloromethane in the presence of potassium hydroxide and ethanol under reflux | 1,2,4-triazole, KOH, ethanol, chloromethane, reflux | Formation of 1-methyl-1H-1,2,4-triazole |

| 2 | Halogenation at 3-position | The 1-methyl-1H-1,2,4-triazole undergoes directed lithiation with lithium diisopropylamide (LDA) at low temperature, followed by reaction with a chlorinating agent (e.g., N-chlorosuccinimide or similar) to introduce chlorine at the 3-position | 1-methyl-1H-1,2,4-triazole, LDA, chlorinating agent, THF, -78°C | Formation of 3-chloro-1-methyl-1H-1,2,4-triazole |

| 3 | Carboxylation at 5-position | Directed lithiation at the 5-position using LDA or n-butyllithium, followed by bubbling carbon dioxide to introduce the carboxylic acid group | 3-chloro-1-methyl-1H-1,2,4-triazole, LDA or n-BuLi, CO2, THF, -78°C to RT | Formation of 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid |

| 4 | Esterification to methyl ester | The carboxylic acid is converted to the methyl ester by reaction with methanol in the presence of thionyl chloride or by standard Fischer esterification | 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid, methanol, thionyl chloride, 20-60°C | Formation of methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate |

Key Research Findings and Optimization Notes

N-Methylation : The use of potassium hydroxide and ethanol as base and solvent respectively, with chloromethane as methylating agent, provides high selectivity for N1-methylation avoiding isomerization to N4-methyl derivatives. Reflux conditions ensure complete conversion with minimal side products.

Selective Chlorination : Directed lithiation at the 3-position followed by electrophilic chlorination is critical for regioselectivity. Low temperatures (-78°C) and controlled addition of chlorinating agents prevent over-chlorination or substitution at undesired positions.

Carboxylation : The lithiation/carboxylation sequence is performed under inert atmosphere with precise stoichiometry of LDA and carbon dioxide to maximize yield of the 5-carboxylic acid. The molar ratios typically range from 1:1.1-1.2 (triazole:LDA) and 1:2-7 (triazole:CO2), ensuring efficient carboxylation without side reactions.

Esterification : Thionyl chloride activation followed by methanolysis is preferred over direct Fischer esterification due to milder conditions and higher yields (above 90%). Temperature control (20-60°C) avoids decomposition or side reactions.

Purification : After each step, extraction, washing, and crystallization are employed to isolate intermediates with high purity (HPLC purity >98%), critical for downstream reactions and final product quality.

Representative Experimental Data (Adapted from Patent Examples)

| Step | Compound | Yield (%) | Purity (HPLC %) | Key Conditions |

|---|---|---|---|---|

| N-Methylation | 1-methyl-1H-1,2,4-triazole | >85 | >98 | KOH, EtOH, chloromethane, reflux |

| Halogenation (chlorination) | 3-chloro-1-methyl-1H-1,2,4-triazole | ~75 | >95 | LDA, chlorinating agent, THF, -78°C |

| Carboxylation | 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid | 70-75 | >98 | LDA, CO2, THF, -78°C to RT |

| Esterification | This compound | 90-93 | >98.5 | SOCl2, MeOH, 20-60°C |

Summary Table of Preparation Method Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| N-Methylation Temperature | Reflux (~78°C) | Ethanol solvent |

| Lithiation Temperature | -78°C | Use LDA or n-BuLi |

| Chlorination Agent | NCS, SO2Cl2 | Electrophilic chlorination |

| CO2 Molar Ratio | 2.0 - 7.0 equiv | Ensures full carboxylation |

| Esterification Temperature | 20-60°C | Thionyl chloride activation |

| Reaction Time (Esterification) | 3-5 hours | Monitored by TLC/HPLC |

Q & A

Q. What synthetic methodologies are recommended for Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of hydrazine derivatives with chloro-substituted carbonyl intermediates. For example, analogous triazole carboxylates are synthesized by refluxing hydrazine hydrate with methyl propiolate derivatives in the presence of catalysts like Ru complexes (e.g., {(Tp)(PPh₃)₂Ru(N₃)}), followed by purification via silica gel chromatography . Optimization involves adjusting stoichiometry (e.g., 1:1.5 molar ratio of azide to alkyne), solvent choice (toluene for reflux), and catalyst loading (5% mol). Reaction progress should be monitored using TLC or LC-MS .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm substituent positions. For instance, the methyl ester group (COOCH₃) typically appears as a singlet near δ 3.8–4.0 ppm, while the triazole ring protons resonate between δ 7.0–8.5 ppm .

- LC-MS : Use electrospray ionization (ESI) to detect the molecular ion peak ([M+H]⁺). For triazole derivatives, m/z values correlate with the molecular formula (e.g., C₆H₉N₃O₂ has m/z ≈ 155) .

- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, and N percentages (e.g., ±0.3% deviation) .

Q. What strategies improve crystallization success for X-ray diffraction studies?

Methodological Answer:

- Solvent Selection : Use mixed solvents (e.g., dichloromethane/ether) for slow evaporation to grow high-quality single crystals .

- Temperature Control : Gradual cooling from reflux temperature reduces nucleation sites, favoring larger crystals.

- Software Tools : Employ SHELXTL for initial structure solution and refinement, leveraging its robustness for small-molecule crystallography .

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal lattice be systematically analyzed?

Methodological Answer:

- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D(n) for donor-acceptor patterns). Tools like Mercury or CrystalExplorer visualize interactions, while PLATON validates geometric parameters (bond distances, angles) .

- Example : For triazole derivatives, N–H···O and C–H···Cl interactions often form R₂²(8) motifs, which stabilize layered packing .

Q. What computational methods predict solid-state stability and intermolecular interactions?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian or ORCA at the B3LYP/6-31G(d) level to compare experimental vs. theoretical bond lengths (e.g., C–Cl ≈ 1.73 Å) .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Cl···H, O···H) using CrystalExplorer to assess packing efficiency .

Q. How should discrepancies in crystallographic data refinement be resolved?

Methodological Answer:

- Cross-Validation : Refine the same dataset with SHELXL (for small molecules) and OLEX2 (for automated restraints). Compare R-factor convergence (target: R₁ < 0.05) .

- Twinned Data Handling : For overlapping reflections, use TWINABS in SHELXL to deconvolute intensities and apply HKLF5 format for refinement .

Q. How do researchers address contradictions in spectroscopic data from alternative synthetic routes?

Methodological Answer:

- Control Experiments : Replicate reactions under varying conditions (e.g., catalyst-free vs. Ru-catalyzed) to isolate intermediates.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures. For example, HMBC can confirm ester carbonyl (δ ~165 ppm) coupling to adjacent triazole protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.